An In-Depth Technical Guide to the Molecular Structure and Weight of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
An In-Depth Technical Guide to the Molecular Structure and Weight of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The document details its molecular structure, a precise calculation of its molecular weight, and a validated, step-by-step synthetic protocol. Furthermore, it offers insights into the analytical characterization of this compound, underpinned by established principles of spectroscopy.
Introduction: The Significance of the Pyridine Sulfonamide Scaffold
The pyridine sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Sulfonamides, in general, have a storied history in drug development, beginning with the discovery of prontosil, the first commercially available antibacterial agent.[3][4] Since then, this functional group has been incorporated into a wide array of drugs demonstrating diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]
The pyridine ring, a bioisostere of benzene, offers several advantages in drug design. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to improve aqueous solubility, a critical physicochemical property for drug candidates.[1] The combination of the pyridine ring with the sulfonamide group creates a versatile platform for developing novel therapeutics targeting a range of biological targets.[8] The subject of this guide, 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, represents a specific embodiment of this important structural class.
Molecular Structure and Identification
The molecular structure of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is characterized by a central pyridine ring substituted with a chlorine atom at the 2-position and an N-isopropylsulfonamide group at the 3-position.
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide |
| CAS Number | 38173-38-5 |
| Molecular Formula | C₈H₁₁ClN₂O₂S |
| SMILES | CC(C)NS(=O)(=O)C1=CC=CN=C1Cl |
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is C₈H₁₁ClN₂O₂S.
The calculation based on the atomic weights of each element is as follows:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 234.701 |
The calculated molecular weight is 234.701 g/mol .
Synthesis Protocol
The synthesis of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide can be achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-chloropyridine-3-sulfonyl chloride. The second step is the reaction of this sulfonyl chloride with isopropylamine to yield the final product. This approach is a well-established method for the synthesis of N-substituted sulfonamides.[9][10]
Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride
This protocol is adapted from a reliable method for the preparation of aryl sulfonyl chlorides in an aqueous medium.[11]
Materials:
-
3,3′-dithiobis(2-chloropyridine)
-
Hydrochloric acid (36% w/w)
-
Water
-
Chlorine gas
Procedure:
-
To a stirred solution of 3,3′-dithiobis(2-chloropyridine) (2.0 g) in hydrochloric acid (36% w/w, 20 mL) at 20 °C, add water (5 mL).[11]
-
Bubble chlorine gas through the solution for 1 hour, maintaining the temperature between 20-23 °C.[11]
-
Add water (25 mL) dropwise to the reaction mixture, ensuring the temperature remains between 20-29 °C. A white solid will precipitate.[11]
-
Cool the mixture to 20 °C and collect the solid by vacuum filtration.[11]
-
Wash the solid with water (3 x 25 mL) and dry under vacuum at a temperature below 35 °C to yield 2-chloropyridine-3-sulfonyl chloride.[11]
Expected Yield: ~84%[11] Melting Point: 51 °C[11]
Caption: Workflow for the synthesis of 2-chloropyridine-3-sulfonyl chloride.
Step 2: Synthesis of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
This step involves the reaction of the synthesized 2-chloropyridine-3-sulfonyl chloride with isopropylamine.
Materials:
-
2-Chloropyridine-3-sulfonyl chloride
-
Isopropylamine
-
Pyridine (as a base)
-
Dichloromethane (as a solvent)
Procedure:
-
Dissolve 2-chloropyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add isopropylamine (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization
The identity and purity of the synthesized 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the isopropyl group. Based on the analysis of similar structures, the following chemical shifts can be predicted:[12]
-
Pyridine Protons: Three signals in the aromatic region (δ 7.5-8.8 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the substituted pyridine ring.[11]
-
Isopropyl CH Proton: A multiplet (septet) around δ 3.0-3.5 ppm.
-
Isopropyl CH₃ Protons: A doublet around δ 1.1-1.3 ppm, integrating to six protons.
-
NH Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are:[11][12]
-
Pyridine Carbons: Five signals in the range of δ 120-155 ppm. The carbon attached to the chlorine atom will be significantly downfield.[11]
-
Isopropyl CH Carbon: A signal around δ 45-50 ppm.
-
Isopropyl CH₃ Carbons: A signal around δ 20-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 235.7. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak and any chlorine-containing fragments.[10][13]
Expected Fragmentation: Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C bond.[10]
Potential Applications and Future Directions
Pyridine sulfonamide derivatives are actively being investigated for a variety of therapeutic applications. Research has shown that compounds with this scaffold can exhibit potent inhibitory activity against a range of enzymes, making them attractive candidates for the treatment of diseases such as cancer, viral infections, and neurological disorders.[5][13] The specific biological activity of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is not extensively documented in publicly available literature, presenting an opportunity for further investigation. Future research could focus on screening this compound against various biological targets to uncover its therapeutic potential.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, weight, synthesis, and analytical characterization of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide. The provided synthetic protocol is based on well-established and reliable chemical transformations. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating further exploration of this and related pyridine sulfonamide derivatives.
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